tert-butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate

描述

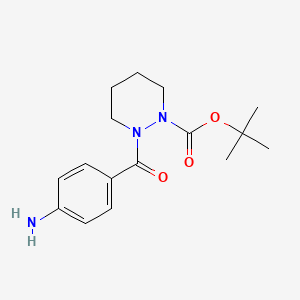

tert-Butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate is a heterocyclic organic compound featuring a partially saturated pyridazine ring (tetrahydro-1(2H)-pyridazine) substituted at position 2 with a 4-aminobenzoyl group and a tert-butyl ester moiety.

属性

IUPAC Name |

tert-butyl 2-(4-aminobenzoyl)diazinane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-11-5-4-10-18(19)14(20)12-6-8-13(17)9-7-12/h6-9H,4-5,10-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYMRAPMCNWZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCN1C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145147 | |

| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-60-1 | |

| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of Nitro Precursors to Amino Derivatives

A common preparative step involves hydrogenation of nitro-substituted precursors to yield the corresponding amines. For example, tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate can be converted to tert-butyl 4-(2-aminophenoxy)tetrahydro-1(2H)-pyridinecarboxylate by catalytic hydrogenation:

| Parameter | Details |

|---|---|

| Starting Material | Nitro compound (1 equivalent) |

| Solvent | Methanol (20 mL per mmol) |

| Atmosphere | Argon (initial stirring), then hydrogen |

| Catalyst | 20% Palladium on Carbon (Pd/C), 20 mg/mL |

| Temperature | Room temperature (around 20°C) |

| Reaction Time | 2 hours under hydrogen atmosphere |

| Work-up | Filtration of catalyst, solvent removal under reduced pressure |

| Yield | Not explicitly stated, typical high yields |

This method is a general procedure for nitro reduction to amines under mild conditions, preserving sensitive functional groups.

Amide Bond Formation Using Coupling Agents

The formation of the amide bond between the aminobenzoyl moiety and the tetrahydro-1(2H)-pyridazinecarboxylate core is typically achieved via carbodiimide-mediated coupling in the presence of additives such as 4-dimethylaminopyridine (DMAP) and 1-hydroxybenzotriazole (HOBt):

| Parameter | Details |

|---|---|

| Amino Component | tert-Butyl 4-aminopiperazine-1-carboxylate or related amine |

| Carboxylic Acid Component | Pyridazinecarboxylic acid derivative |

| Coupling Agents | 1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) |

| Additives | DMAP, HOBt |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (20°C) |

| Reaction Time | Overnight stirring |

| Work-up | Concentration under vacuum, purification by column chromatography |

| Yield | Up to 88% |

This method provides a reliable and efficient route to amide bond formation with good yields and purity.

Reduction of Nitro Piperazine Derivatives to Amino Piperazines

Another preparative step involves the reduction of tert-butyl 4-nitropiperazine-1-carboxylate to tert-butyl 4-aminopiperazine-1-carboxylate using zinc and ammonium chloride in a biphasic system:

| Parameter | Details |

|---|---|

| Starting Material | tert-Butyl 4-nitropiperazine-1-carboxylate |

| Reducing Agents | Zinc powder, ammonium chloride |

| Solvent | Tetrahydrofuran (THF) and water |

| Reaction Time | 30 minutes |

| Work-up | Filtration through Celite, extraction with DCM, drying over Na2SO4 |

| Yield | Approximately 83% |

This method is practical and avoids the use of hydrogen gas, suitable for scale-up.

Synthesis of tert-Butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate

Although specific stepwise procedures for the exact compound this compound are limited, the synthesis can be inferred from related compounds and involves:

- Preparation of the tetrahydro-1(2H)-pyridazinecarboxylate core with tert-butyl ester protection.

- Introduction of the 4-aminobenzoyl group via amide coupling.

- Reduction of nitro precursors if necessary.

- Purification by standard chromatographic techniques.

Commercial suppliers report the compound with ≥95% purity and molecular weight 305.38 g/mol, indicating successful synthesis and purification protocols.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The catalytic hydrogenation method using Pd/C is effective for converting nitro groups to amines under mild conditions, minimizing side reactions and preserving sensitive groups.

- Carbodiimide-mediated amide bond formation with additives such as DMAP and HOBt enhances coupling efficiency and reduces racemization or side reactions.

- Zinc/ammonium chloride reduction offers a practical alternative to catalytic hydrogenation for nitro group reduction, especially in facilities lacking hydrogenation equipment.

- The choice of solvent (methanol, dichloromethane, tetrahydrofuran) and reaction atmosphere (argon, nitrogen, hydrogen) is critical for optimal yields and purity.

- Purification steps typically involve filtration, solvent removal under reduced pressure, and chromatographic purification to achieve high purity (>95%).

化学反应分析

Types of Reactions: tert-Butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

科学研究应用

tert-Butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the production of advanced materials, such as polymers and coatings

作用机制

The mechanism of action of tert-butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The pyridazine core distinguishes this compound from analogs with pyrazine, pyridine, or piperazine rings. Key differences include:

Key Observations :

- Pyrazine derivatives (e.g., ) exhibit higher melting points (120–122°C) compared to pyridine analogs (71–78°C), likely due to enhanced crystallinity from aromatic stacking .

- Pyridazine cores are less common in commercial compounds, suggesting unique reactivity or niche applications for the target compound .

Substituent Effects on Bioactivity

The 4-aminobenzoyl group differentiates this compound from analogs with alternative substituents:

Amino Group Positioning:

- 2-Aminophenyl (): The ortho-amino group may introduce steric hindrance, reducing binding efficiency compared to the para configuration .

Functional Group Variations:

| Compound Name (Evidence Source) | Key Substituent | Biological Relevance |

|---|---|---|

| tert-Butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate () | Thiazole-boronic acid | Suzuki coupling applications; antimicrobial activity |

| Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate () | Benzyl ester + carbamoyl group | Improved solubility; protease inhibition potential |

Key Observations :

- Boronic acid substituents () enable cross-coupling reactions, whereas the target compound’s 4-aminobenzoyl group is more suited for direct target engagement .

- Benzyl esters () may offer better membrane permeability than tert-butyl esters but lower metabolic stability .

Piperazine/Piperidine Derivatives

Piperazine/piperidine-based analogs highlight the impact of ring saturation and nitrogen positioning:

Key Observations :

- Bromine substituents () facilitate further functionalization via cross-coupling reactions, a feature absent in the target compound .

生物活性

Overview

tert-butyl 2-(4-aminobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate is a synthetic organic compound with the molecular formula . This compound is a derivative of pyridazine, which is notable for its potential biological activities, particularly in medicinal chemistry. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

- Molecular Weight : 305.38 g/mol

- Melting Point : 119–121 °C

- CAS Number : 1135283-60-1

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the amino group enhances its ability to participate in hydrogen bonding and other interactions crucial for binding to biological targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound has applications in the development of pharmaceuticals targeting various conditions, including cancer and inflammatory diseases. Its structural features allow it to be a versatile building block in medicinal chemistry.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that derivatives of pyridazine compounds can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells needs further exploration but suggests potential based on similar compounds.

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess such properties.

- Neuroprotective Effects : Some studies indicate that pyridazine derivatives can protect neuronal cells from oxidative stress, hinting at possible neuroprotective applications for this compound.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 4-(4-aminobenzoyl)tetrahydro-1(2H)-pyrazinecarboxylate | Structure | Moderate anticancer activity |

| tert-butyl 2-(4-nitrobenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | Structure | High anti-inflammatory properties |

| tert-butyl 2-(4-hydroxybenzoyl)tetrahydro-1(2H)-pyridazinecarboxylate | Structure | Neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。